molecular formula C22H22N4O5 B2410918 N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251684-28-2

N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2410918
CAS RN: 1251684-28-2
M. Wt: 422.441
InChI Key: SHCSOMYEAGVSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide, also known as CSRM617, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential application in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-heterocyclic Carbene-catalyzed Rearrangements : N-heterocyclic carbenes catalyze the rearrangement of vinyl sulfones, including compounds with phenylsulfonyl groups, under mild conditions. This method has been utilized to generate heterocyclic compounds, indicating potential synthetic pathways that could involve N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide (Atienza et al., 2011).
  • Synthesis of Oxadiazole Derivatives : Research on the synthesis of 1,3,4-oxadiazole derivatives, including those with phenylsulfonyl groups, highlights a variety of biological activities. These methods and activities may inform potential uses for this compound in similar contexts (Khalid et al., 2016).

Biological Activities and Applications

  • Antibacterial and Antifungal Studies : Compounds containing 1,3,4-oxadiazole moieties, similar to the core structure in the query compound, have shown moderate to significant antibacterial and antifungal activities. These studies suggest potential applications in developing new antimicrobial agents (Jafari et al., 2017).
  • Anticancer Activity : Some 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activities, indicating that modifications to the oxadiazole core can influence biological activity. This could point towards potential research applications of this compound in cancer research (Nassar et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c27-20(23-15-5-6-18-19(13-15)31-12-11-30-18)14-26-22(28)17-4-2-1-3-16(17)21(24-26)25-7-9-29-10-8-25/h1-6,13H,7-12,14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCSOMYEAGVSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.